6-chloropyridine-3-sulfonic Acid
Overview
Description
6-Chloropyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H4ClNO3S and a molecular weight of 193.61 g/mol . It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 6th position and a sulfonic acid group at the 3rd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Sulfonic acid derivatives, including pyridine-3-sulfonic acids, are known to be intermediates for the synthesis of many valuable technical and pharmaceutical compounds .
Mode of Action
It’s known that sulfonic acid derivatives can interact with their targets through various mechanisms, depending on the specific structure of the derivative and the nature of the target .
Biochemical Pathways
Sulfonic acid derivatives are known to play roles in various biochemical pathways due to their reactivity and ability to form stable complexes with various biomolecules .
Result of Action
As a sulfonic acid derivative, it may be involved in a variety of biological processes depending on its specific targets .
Preparation Methods
The synthesis of 6-chloropyridine-3-sulfonic acid can be achieved through several methods:
Diazotation and Substitution: This method involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group.
Direct Sulfonation: This method involves the direct sulfonation of pyridines using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts.
Chlorination of Hydroxypyridine-sulphonic Acids: This process involves passing chlorine gas into a mixture of hydroxypyridine-sulphonic acid and phosphorus trichloride, followed by heating and distillation to obtain the chlorinated pyridine-sulphonic acid chloride.
Chemical Reactions Analysis
6-Chloropyridine-3-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Formation of Sulfonyl Derivatives: The compound can be converted into sulfonyl chlorides and sulfonyl amides through reactions with appropriate reagents.
Scientific Research Applications
6-Chloropyridine-3-sulfonic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pyridine derivatives and sulfonyl compounds.
Biology: The compound is used in the study of biological systems, particularly in the synthesis of biologically active molecules.
Comparison with Similar Compounds
6-Chloropyridine-3-sulfonic acid can be compared with other pyridine sulfonic acids and their derivatives:
Pyridine-3-sulfonic Acid: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
6-Bromopyridine-3-sulfonic Acid: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
3-Aminopyridine-6-sulfonic Acid: Contains an amino group instead of chlorine, leading to different chemical properties and applications.
Properties
IUPAC Name |
6-chloropyridine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-5-2-1-4(3-7-5)11(8,9)10/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKWBQDPHGDVAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376519 | |
Record name | 6-chloropyridine-3-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17624-08-7 | |
Record name | 6-Chloro-3-pyridinesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17624-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-chloropyridine-3-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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